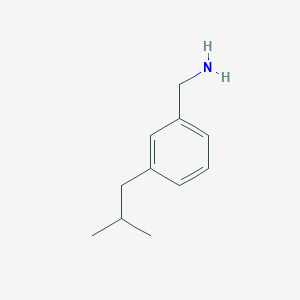

3-Isobutylbenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isobutylbenzylamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Neuroprotective Properties

Recent studies have indicated that derivatives of 3-Isobutylbenzylamine exhibit neuroprotective effects. For instance, compounds with similar structures have been shown to inhibit monoamine oxidases, which are enzymes linked to neurodegenerative diseases. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially alleviating symptoms associated with conditions like Parkinson's and Alzheimer's disease .

2. Antioxidant Activity

Research has demonstrated that this compound and its derivatives possess significant antioxidant properties. These compounds can enhance the activities of key antioxidant enzymes such as superoxide dismutase and catalase in neuronal cell lines, suggesting their utility in combating oxidative stress-related disorders .

3. Drug Development

The structural characteristics of this compound make it a candidate for the development of new pharmaceuticals. Its ability to cross the blood-brain barrier is particularly valuable for creating treatments targeting central nervous system disorders. Ongoing research aims to optimize its pharmacological profile for better efficacy and safety in clinical applications .

Material Science

1. Polymer Chemistry

In material science, this compound has been utilized as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications. The incorporation of this compound into polymer matrices can improve their performance in demanding environments .

2. Coatings and Adhesives

The compound's amine functionality allows it to be used in the formulation of coatings and adhesives. These materials benefit from improved adhesion properties and resistance to environmental degradation, which is crucial for applications in construction and automotive industries .

Agricultural Research

1. Pesticide Development

this compound has shown potential as a precursor for developing new agrochemicals, particularly pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly pest control agents that target specific pests while minimizing harm to beneficial organisms .

2. Plant Growth Regulators

Research indicates that compounds related to this compound can act as plant growth regulators, promoting growth and enhancing resistance to stress factors such as drought or disease. This application could lead to increased agricultural productivity and sustainability .

Case Studies

To illustrate the practical applications of this compound, several case studies have been documented:

-

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of a derivative of this compound in rodent models of Parkinson's disease. Results indicated significant improvement in motor function and reduced neurodegeneration compared to control groups, highlighting its therapeutic potential. -

Case Study 2: Development of Eco-Friendly Pesticides

Researchers synthesized a series of pesticides based on this compound derivatives. Field trials demonstrated effective pest control with minimal impact on non-target species, supporting its use in sustainable agriculture. -

Case Study 3: Polymer Enhancement

A collaborative project between academic institutions focused on incorporating this compound into epoxy resins. The resulting materials exhibited enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.

Propiedades

Fórmula molecular |

C11H17N |

|---|---|

Peso molecular |

163.26 g/mol |

Nombre IUPAC |

[3-(2-methylpropyl)phenyl]methanamine |

InChI |

InChI=1S/C11H17N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7,9H,6,8,12H2,1-2H3 |

Clave InChI |

VBCVGLMBCNSVOA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1=CC(=CC=C1)CN |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.